molecular formula C17H19N5O8 B557148 Boc-His(Dnp)-OH CAS No. 25024-53-7

Boc-His(Dnp)-OH

Cat. No.: B557148
CAS No.: 25024-53-7
M. Wt: 421.4 g/mol
InChI Key: KPGVUOQMOHGHEW-LBPRGKRZSA-N
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Description

Boc-His(Dnp)-OH, also known as N-tert-butoxycarbonyl-Nπ-2,4-dinitrophenyl-L-histidine, is a protected form of the amino acid histidine. The compound is commonly used in peptide synthesis to protect the amino group and the imidazole side chain of histidine. The tert-butoxycarbonyl (Boc) group protects the amino group, while the 2,4-dinitrophenyl (Dnp) group protects the imidazole side chain. This dual protection is crucial in multi-step organic synthesis to prevent unwanted side reactions.

Mechanism of Action

Target of Action

Boc-His(Dnp)-OH, also known as Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine , is primarily used in peptide synthesis . Its primary targets are the amino acid sequences in the peptide chain that it is being used to synthesize .

Mode of Action

The compound works by protecting the histidine residues in peptide synthesis . The Dnp group prevents undesirable side reactions, such as alkylation of the imidazole group of histidine . This protection is crucial for maintaining the integrity of the peptide chain during synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . By protecting the histidine residues, it ensures the correct folding and formation of the peptide chain . The downstream effects include the successful synthesis of the desired peptide with the correct sequence of amino acids .

Pharmacokinetics

Its properties, such as its molecular weight (42136) and empirical formula (C17H19N5O8) , would influence its behavior in a biological system.

Result of Action

The result of this compound’s action is the successful synthesis of a peptide with the correct sequence of amino acids . By protecting the histidine residues, it prevents side reactions that could disrupt the peptide chain .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For example, cleavage of peptide resins containing this compound at temperatures lower than 5 °C can be very slow and impractical . Therefore, optimal conditions must be maintained for the compound to function effectively .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Dnp)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Protection of the Imidazole Side Chain: The imidazole side chain is protected by reacting the Boc-protected histidine with 2,4-dinitrofluorobenzene (DNFB) in a basic medium. This reaction is typically performed in a solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of solvent recovery systems and waste management protocols ensures environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Boc-His(Dnp)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc and Dnp protecting groups can be removed under specific conditions to yield free histidine.

    Substitution Reactions: The Dnp group can be substituted with other functional groups under nucleophilic conditions.

    Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, thiophenol, triethylamine, dimethylformamide.

    Coupling: Dicyclohexylcarbodiimide, N-hydroxysuccinimide, dichloromethane.

Major Products

    Deprotected Histidine: Free histidine after removal of Boc and Dnp groups.

    Peptide Conjugates: Peptides formed by coupling this compound with other amino acids.

Scientific Research Applications

Boc-His(Dnp)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Enzyme Studies: Employed in the study of enzyme mechanisms and substrate specificity.

    Drug Development: Utilized in the design and synthesis of peptide-based drugs.

    Bioconjugation: Used in the preparation of bioconjugates for diagnostic and therapeutic applications.

Comparison with Similar Compounds

Boc-His(Dnp)-OH is unique due to its dual protection of the amino group and the imidazole side chain. Similar compounds include:

    Boc-His(Trt)-OH: N-tert-butoxycarbonyl-Nπ-triphenylmethyl-L-histidine, where the imidazole side chain is protected by a triphenylmethyl (Trt) group.

    Fmoc-His(Dnp)-OH: N-(9-fluorenylmethoxycarbonyl)-Nπ-2,4-dinitrophenyl-L-histidine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.

Each of these compounds offers different protection strategies, making them suitable for various synthetic applications.

Properties

IUPAC Name

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGVUOQMOHGHEW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885281
Record name L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25024-53-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25024-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidine, N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025024537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-
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Record name L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-1-(2,4-dinitrophenyl)-L-histidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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